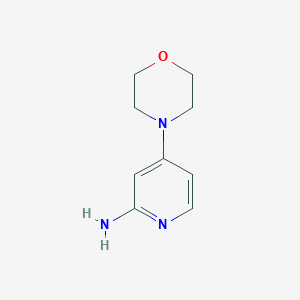

2-Amino-4-morpholinopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQRMEXRBFYCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620314 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722549-98-6 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-morpholinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical characterization data. Furthermore, it explores the potential biological relevance of this molecule, particularly in the context of kinase signaling pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-Amino-4-chloropyridine, followed by a nucleophilic aromatic substitution reaction with morpholine.

Step 1: Synthesis of 2-Amino-4-chloropyridine

Several methods for the synthesis of 2-Amino-4-chloropyridine have been reported.[1][2][3] One common approach involves the Hofmann degradation of 4-chloropyridine-2-carboxamide, which can be prepared from 2-picolinic acid.[1] An alternative high-yield method starts from the relatively inexpensive 4-chloropyridine-2-methyl formate.[2]

Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine from Methyl 4-chloropicolinate hydrochloride [3]

-

Formation of 4-chloropicolinohydrazide: Methyl 4-chloropicolinate hydrochloride is treated with hydrazine hydrate in methanol. The resulting precipitate of 4-chloropicolinohydrazide is collected by filtration.

-

Diazotization: The hydrazide is dissolved in 1N hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding acyl azide, which precipitates out of solution.

-

Curtius Rearrangement: The moist acyl azide is combined with a mixture of acetic acid and water and heated on a steam bath until gas evolution ceases. This facilitates the Curtius rearrangement to the isocyanate, which is subsequently hydrolyzed to the amine.

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 7. The resulting precipitate of 2-Amino-4-chloropyridine is collected by filtration and can be further purified by recrystallization from ethanol.[3]

Step 2: Synthesis of this compound

The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, allowing for the displacement of the chloride by morpholine.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of 2-Amino-4-chloropyridine (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), morpholine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) or potassium carbonate are added.

-

The reaction mixture is heated to a temperature typically ranging from 80-120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up. This typically involves diluting the mixture with water and extracting the product with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-morpholinopyridine (CAS Number 722549-98-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. While specific biological activity for this compound is not extensively documented, the known pharmacological significance of the aminopyridine and morpholine scaffolds suggests its potential as a valuable building block in drug discovery programs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine derivatives.

Chemical and Physical Properties

This compound is a substituted pyridine derivative containing both a reactive amino group and a morpholine moiety. These functional groups are known to impart desirable physicochemical and pharmacokinetic properties in drug candidates.[1] The morpholine ring, in particular, is a common structural feature in many approved drugs, where it can enhance solubility, metabolic stability, and target binding.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 722549-98-6 | N/A |

| Molecular Formula | C₉H₁₃N₃O | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Off-white crystalline solid | [2] |

| Boiling Point | 391.698 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 190.693 °C (Predicted) | [2] |

| Density | 1.208 g/cm³ | [2] |

| Solubility | No experimental data available. | |

| Melting Point | No experimental data available. |

Note: Some physical properties are based on computational predictions and have not been experimentally verified.

Synthesis

A documented synthesis of this compound involves the nucleophilic aromatic substitution of 2-amino-4-chloropyridine with morpholine.[3] This reaction provides a direct route to the target compound.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-amino-4-chloropyridine

-

Morpholine

-

Appropriate solvent (e.g., a high-boiling point solvent to facilitate the reaction)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

A mixture of 2-amino-4-chloropyridine and an excess of morpholine is heated. The original patent suggests a microwave-assisted reaction at 205°C for 30 minutes for a similar reaction, which could be adapted.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of methylene chloride and methanolic ammonia, can be employed to isolate the desired product.[3]

-

The fractions containing the product are combined and the solvent is removed under reduced pressure to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Source |

| 7.76 | d | 1H | Pyridine H | CDCl₃ | [3] |

| 6.19 | m | 1H | Pyridine H | CDCl₃ | [3] |

| 5.87 | m | 1H | Pyridine H | CDCl₃ | [3] |

| 4.71 | br s | 2H | -NH₂ | CDCl₃ | [3] |

| 3.81 | m | 4H | Morpholine -CH₂-O- | CDCl₃ | [3] |

| 3.26 | m | 4H | Morpholine -CH₂-N- | CDCl₃ | [3] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific experimental IR and MS data for this compound were not found in the reviewed literature, the expected spectral characteristics can be inferred. The IR spectrum would likely show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O-C stretching of the morpholine ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific, publicly available data on the biological activity or mechanism of action of this compound (CAS 722549-98-6). However, the constituent chemical moieties, aminopyridine and morpholine, are present in numerous biologically active compounds.

The aminopyridine scaffold is a well-established pharmacophore found in drugs with a wide range of therapeutic applications.[4] Derivatives of aminopyridine have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1]

The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility and metabolic stability.[1]

Given the presence of these two key structural motifs, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic value. Its utility as a chemical building block is its most clearly defined application at present.[1]

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for further chemical elaboration. While its own biological profile remains to be elucidated, its structural components suggest that it is a valuable intermediate for the development of new chemical entities in drug discovery and materials science. This guide provides a summary of the currently available technical information to support further research into this compound and its derivatives. Further experimental work is required to fully characterize its physical properties and to explore its potential biological activities.

References

- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

"2-Amino-4-morpholinopyridine" molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4-morpholinopyridine, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is a substituted pyridine derivative. The pyridine ring is substituted with an amino group at the 2-position and a morpholino group at the 4-position.

IUPAC Name: 4-morpholin-4-ylpyridin-2-amine[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 722549-98-6 | [] |

| Molecular Formula | C9H13N3O | [] |

| Molecular Weight | 179.22 g/mol | [] |

| Canonical SMILES | C1COCCN1C2=CC(=NC=C2)N | [] |

| InChI | InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | [] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general approach can be inferred from the synthesis of other 2-aminopyridines. A common method involves the reaction of a suitable pyridine precursor with an amine.[2] For instance, a two-step synthesis of 2-aminopyridines can be achieved from 2-mercaptopyridine.[2] This process involves the conversion of the starting material into a dihydrothiazolopyridinium salt, which then reacts with an excess of the desired amine, in this case, morpholine, to yield the final 2-aminopyridine product.[2] The reaction conditions, such as solvent and temperature, can be optimized to improve the yield.[2]

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[][3] As a substituted pyridine, it belongs to a class of heterocyclic compounds that are prevalent in natural products and form the basis for the design of novel molecules with specific biological functions.[3] The presence of both an amino and a morpholino group provides multiple sites for further chemical modification, making it a versatile scaffold for generating libraries of compounds for biological screening.[3]

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of 4-morpholin-4-ylpyridin-2-amine.

References

Spectroscopic Profile of 2-Amino-4-morpholinopyridine: A Technical Guide

Introduction

2-Amino-4-morpholinopyridine is a heterocyclic organic compound incorporating a pyridine ring substituted with an amino group and a morpholino group. This structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of both aminopyridine and morpholine moieties in biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | H-6 |

| ~6.2 - 6.4 | dd | H-5 |

| ~6.0 - 6.2 | d | H-3 |

| ~4.5 - 4.8 | br s | -NH₂ |

| ~3.8 - 4.0 | t | Morpholine (-O-CH₂-) |

| ~3.2 - 3.4 | t | Morpholine (-N-CH₂-) |

Note: Predictions are based on computational models and analysis of similar structures. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C-2 |

| ~155 - 157 | C-4 |

| ~148 - 150 | C-6 |

| ~105 - 107 | C-5 |

| ~95 - 97 | C-3 |

| ~66 - 68 | Morpholine (-O-CH₂) |

| ~48 - 50 | Morpholine (-N-CH₂) |

Note: These are estimated chemical shifts. Experimental values are necessary for confirmation.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (morpholine) |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1300 - 1200 | Strong | Aromatic C-N stretching |

| 1120 - 1100 | Strong | C-O-C stretching (morpholine) |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Table 4: Expected Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH₃]⁺ |

| 121 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |

| 94 | [C₅H₆N₂]⁺ (Aminopyridine fragment) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Note: The fragmentation pattern is a prediction based on the structure. The relative intensities of the peaks would need to be determined experimentally.

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded prior to the sample scan.

-

Mass Spectrometry (MS)

Sample Preparation:

-

For Electron Ionization (EI) mass spectrometry, prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an EI source, such as a GC-MS system or a direct probe inlet system.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

-

Source Temperature: Typically 200-250 °C.

-

Visualizations

Logical Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Relationship between Spectroscopic Data and Molecular Structure

Caption: Correlation between the functional groups of this compound and their expected spectroscopic signatures.

Technical Guide: Solubility of 2-Amino-4-morpholinopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Amino-4-morpholinopyridine (CAS No. 722549-98-6). Due to the limited publicly available quantitative data, this document focuses on qualitative solubility insights derived from synthetic and purification procedures, and presents a detailed, generalized experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a pyridine ring, an amino group, and a morpholine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for various therapeutic agents. A thorough understanding of the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in biological assays.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility Indication |

| Alcohols | Ethanol | Implied solubility, particularly when heated, as it is used for recrystallization. |

| Ethers | Diethyl Ether | Utilized as an extraction solvent, suggesting moderate to good solubility. |

| Esters | Ethyl Acetate | Employed as an extraction solvent, indicating reasonable solubility. |

| Halogenated Alkanes | Dichloromethane | Used as an extraction solvent, which points to good solubility. |

| Aromatic Hydrocarbons | Benzene | Has been used as a reaction solvent, implying some degree of solubility. |

| Aliphatic Hydrocarbons | Petroleum Ether | Used as a co-solvent in recrystallization, typically to reduce the solubility of the compound in the primary solvent (ethanol) upon cooling, suggesting low solubility. |

| Amides | Dimethylformamide (DMF) | Mentioned as a reaction solvent in the synthesis of related pyridine derivatives, suggesting it is a good solvent for this class of compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is necessary. The isothermal equilibrium method is a widely accepted approach for determining the saturation solubility of a solid compound in a given solvent.

Objective

To determine the quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibration standards of this compound

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information derived from synthetic procedures suggests its solubility in a range of common laboratory solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for the isothermal equilibrium method offers a robust framework for generating reliable and accurate data. This information is fundamental for the continued development and application of this promising chemical entity.

2-Amino-4-morpholinopyridine: A Heterocyclic Keystone for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-morpholinopyridine has emerged as a valuable and versatile heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, combining the electron-rich 2-aminopyridine core with the synthetically tractable morpholine moiety, offers a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the design of targeted kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate its practical application in research and drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predicted values serve as a useful guide for reaction planning and compound characterization.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₁₃N₃O | - |

| Molecular Weight | 179.22 g/mol | - |

| pKa | 6.5 - 7.5 | Prediction based on similar aminopyridines |

| logP | ~1.0 | Prediction based on computational models |

| Aqueous Solubility | Moderately Soluble | Qualitative assessment based on similar structures |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, H6), 6.2-6.4 (dd, 1H, H5), 6.0-6.2 (d, 1H, H3), 4.5-4.7 (br s, 2H, NH₂), 3.8-4.0 (t, 4H, morpholine), 3.1-3.3 (t, 4H, morpholine) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158-160 (C2), 154-156 (C4), 148-150 (C6), 105-107 (C5), 98-100 (C3), 66-68 (morpholine O-CH₂), 48-50 (morpholine N-CH₂) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1640-1600 (N-H bend and C=C stretch), 1250-1200 (C-N stretch), 1120-1100 (C-O-C stretch) |

| Mass Spec. (EI) | m/z (%): 179 (M⁺), 122, 94 |

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor with morpholine. 2-Amino-4-chloropyridine is a common and commercially available starting material for this transformation.

Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine

Reaction Scheme:

Materials:

-

2-Amino-4-chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

-

Add morpholine (1.5 eq) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Application as a Heterocyclic Building Block in Kinase Inhibitor Synthesis

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and BRAF/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. The 2-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, while the morpholine group can enhance solubility and metabolic stability.

Workflow for Kinase Inhibitor Development

Example Application: Synthesis of a PI3K Inhibitor Scaffold

The 2-amino group of this compound can be readily functionalized, for example, through reaction with an isocyanate to form a urea linkage, a common motif in kinase inhibitors.

Reaction Scheme:

Relevant Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in the BRAF gene are prevalent in various cancers, leading to constitutive activation of this pathway.

Experimental Protocols for Kinase Assays

Evaluating the inhibitory activity of newly synthesized compounds is a critical step in the drug discovery process. Below are generalized protocols for in vitro kinase assays for PI3K and BRAF.

PI3K Kinase Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

Objective: To determine the in vitro inhibitory activity of a test compound against a PI3K isoform (e.g., PI3Kα).

Materials:

-

Recombinant human PI3K enzyme

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound dissolved in DMSO

-

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, and Streptavidin-Allophycocyanin)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the PI3K enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents and incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths to calculate the HTRF ratio.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

BRAF Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro binding affinity (IC₅₀) of a test compound to the BRAF kinase.

Materials:

-

Recombinant BRAF kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

Test compound dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add a pre-mixed solution of BRAF kinase and the Europium-labeled anti-tag antibody to each well.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the FRET ratio and determine the percent inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its straightforward synthesis and versatile reactivity allow for the rapid generation of diverse compound libraries. The strategic incorporation of this scaffold into drug design campaigns targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and BRAF/MEK/ERK pathways, represents a promising avenue for the discovery of novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

Potential Pharmacological Activities of 2-Amino-4-morpholinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-morpholinopyridine is a heterocyclic amine that incorporates both a 2-aminopyridine scaffold and a morpholine moiety. While direct pharmacological data on this specific compound is limited in publicly available literature, its structural components are of significant interest in medicinal chemistry. The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active agents, and the morpholine ring is frequently used to improve the physicochemical and pharmacokinetic properties of drug candidates. This technical guide summarizes the potential pharmacological activities of this compound based on its documented use as a key synthetic intermediate for potent kinase inhibitors and a speculative, yet plausible, role as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1). This document provides an overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

The pyridine ring is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The 2-aminopyridine substitution pattern, in particular, serves as a versatile handle for chemical modification and can participate in key binding interactions with biological targets. Similarly, the morpholine group is a common substituent in medicinal chemistry, often introduced to enhance aqueous solubility, metabolic stability, and target engagement.

This compound (CAS No. 722549-98-6) combines these two valuable fragments. Although it is primarily documented as a chemical building block, its structural features suggest a potential for direct biological activity. This guide explores two primary avenues of its potential pharmacological relevance: its role in the synthesis of oncologic kinase inhibitors and its putative function as a 17-HSD1 inhibitor.

Role as a Synthetic Intermediate for Kinase Inhibitors

A significant application of this compound is its use as a key starting material in the synthesis of quinazoline-based kinase inhibitors. As detailed in patent literature, this compound serves as a precursor for the development of potent antagonists of receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases are crucial mediators of angiogenesis and cell proliferation, and their inhibition is a clinically validated strategy in oncology.

Generalized Synthetic Pathway

The synthesis of these kinase inhibitors typically involves a multi-step process where the this compound core is elaborated to construct the final quinazoline scaffold. A generalized reaction scheme is presented below. The initial step often involves the reaction of this compound with a suitable electrophile to build the quinazoline ring system, followed by further modifications to introduce various substituents that modulate potency and selectivity.

Caption: Generalized synthetic route from this compound to kinase inhibitors.

Mechanism of Action of Resulting Kinase Inhibitors

The quinazoline derivatives synthesized from this compound are designed to target the ATP-binding pocket of receptor tyrosine kinases like PDGFR and VEGFR. By competitively inhibiting ATP binding, these molecules prevent the autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades that promote cell growth, survival, and angiogenesis.

Caption: Inhibition of PDGFR/VEGFR signaling by quinazoline derivatives.

Potential as a 17β-Hydroxysteroid Dehydrogenase Type 1 (17-HSD1) Inhibitor

There is a preliminary indication from commercial chemical suppliers that this compound may act as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1). 17-HSD1 is a critical enzyme in the biosynthesis of potent estrogens, catalyzing the conversion of estrone (E1) to estradiol (E2). Elevated levels of estradiol are implicated in the pathology of hormone-dependent diseases such as breast cancer and endometriosis. Therefore, inhibitors of 17-HSD1 are of significant therapeutic interest.

While this potential activity is not yet substantiated by published experimental data, the structural features of this compound make it a plausible candidate for interaction with the steroid-binding or cofactor-binding site of the enzyme.

Mechanism of Action of 17-HSD1 and Potential Inhibition

17-HSD1 utilizes NAD(P)H as a cofactor to reduce the 17-keto group of estrone to a hydroxyl group, forming estradiol. An inhibitor could potentially bind to the active site of the enzyme, either competing with the estrone substrate or the NADPH cofactor, thereby preventing the production of estradiol.

Caption: Potential inhibition of the 17-HSD1-catalyzed conversion of estrone to estradiol.

Data Presentation

As there is no direct quantitative pharmacological data for this compound in the public domain, the following table summarizes the activity of a representative kinase inhibitor for which this compound could serve as a precursor, based on the class of compounds described in the patent literature.

| Compound Class | Target(s) | Representative IC50 (nM) | Therapeutic Area |

| Quinazoline Derivatives | PDGFR, VEGFR | < 100 | Oncology |

Note: The IC50 value is representative of potent compounds within this class and does not reflect the activity of this compound itself.

Experimental Protocols

The following are generalized protocols for assays relevant to the potential pharmacological activities of this compound.

General Protocol for Nucleophilic Aromatic Substitution to Synthesize a Quinazoline Precursor

This protocol describes a general method for the reaction of a 4-chloropyridine derivative with morpholine, which is a key step in the synthesis of this compound itself and illustrative of the nucleophilic aromatic substitution chemistry used to build more complex derivatives.

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide.

-

Addition of Reagents: Add morpholine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 160°C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

In Vitro Kinase Inhibition Assay (PDGFR/VEGFR)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a receptor tyrosine kinase.

-

Reagents and Buffers:

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

-

Recombinant human PDGFR or VEGFR kinase.

-

Peptide substrate (e.g., poly(Glu,Tyr) 4:1).

-

ATP solution.

-

Test compound (serially diluted in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure:

-

Add kinase buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a control.

-

Add the recombinant kinase to all wells except for the negative control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that generates a luminescent signal proportional to the amount of ADP.

-

-

Data Analysis:

-

The luminescent signal is measured using a plate reader.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the controls.

-

The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro 17-HSD1 Inhibition Assay

This protocol describes a method for evaluating the inhibitory potential of a compound against 17-HSD1 using a cell-free system.

-

Enzyme Preparation:

-

Prepare a cytosolic fraction containing 17-HSD1 from a suitable source, such as human placenta or recombinant expression systems.

-

-

Reagents and Buffers:

-

Phosphate buffer (pH 7.4) containing glycerol and EDTA.

-

Cofactor solution (NADPH).

-

Substrate solution containing unlabeled estrone and a tracer amount of [³H]-estrone.

-

Test compound (serially diluted in DMSO).

-

-

Assay Procedure:

-

In a reaction tube, combine the enzyme preparation, NADPH solution, and the test compound at various concentrations or DMSO as a control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a solution of HgCl₂).

-

Extract the steroids from the aqueous phase using an organic solvent like diethyl ether.

-

-

Analysis and Quantification:

-

Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent for chromatography.

-

Separate the substrate ([³H]-estrone) from the product ([³H]-estradiol) using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

-

Quantify the amount of radioactive substrate and product using a radioflow detector.

-

-

Data Analysis:

-

Calculate the percentage of conversion of estrone to estradiol for each reaction.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

This compound is a compound of interest due to its presence in established synthetic routes to potent kinase inhibitors and its potential, though unconfirmed, activity as a 17-HSD1 inhibitor. While direct pharmacological data for this specific molecule is scarce, its chemical structure suggests that it warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to explore the potential therapeutic applications of this compound and its derivatives in oncology and other disease areas. Further screening and mechanistic studies are required to fully elucidate its pharmacological profile.

The Pivotal Role of the 2-Amino-4-morpholinopyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-morpholinopyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of highly potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. While the standalone biological activity of this compound is not extensively documented in publicly available literature, its true value lies in its utility as a versatile building block for creating a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of compounds derived from the this compound core, with a particular focus on their role as kinase inhibitors.

Synthesis of the 2-Aminopyridine Core

The synthesis of 2-aminopyridine derivatives, the backbone of the scaffold , can be achieved through various methods. A common and mild approach involves the reaction of a precursor, such as a cyclic dihydrothiazolopyridinium salt, with an appropriate amine, like morpholine. This method offers a regioselective route to the desired 2-aminopyridine structure.

General Experimental Protocol for 2-Aminopyridine Synthesis

A representative protocol for the synthesis of 2-aminopyridines is as follows:

-

Preparation of the Pyridinium Salt: A solution of 2-mercaptopyridine is reacted with 1,2-dibromoethane in a solvent like DMF at room temperature. The reaction mixture is stirred for an extended period (e.g., 72 hours) to allow for the precipitation of the 2,3-dihydrothiazolo[3,2-a]pyridinium bromide salt, which is then collected by filtration.[1]

-

Amination Reaction: The synthesized pyridinium salt is dissolved in a solvent such as DMSO. The desired amine (in this case, morpholine) is added in excess. The reaction is typically heated (e.g., to 50 °C) and stirred for 48 hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and a mild base (e.g., 0.5M aq. NaOH). The product is then extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The final product is purified by column chromatography on silica gel.[1]

Therapeutic Applications and Key Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of several key kinases, particularly those in the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.[2]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3][4]

Cyclin-Dependent Kinase (CDK) Pathways

CDKs are a family of protein kinases that are essential for the control of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the progression from one phase to the next. The inhibition of specific CDKs, such as CDK4 and CDK6, can lead to cell cycle arrest and is a validated strategy in cancer therapy.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro biological activity of various derivatives of the this compound scaffold.

Table 1: PI3K/mTOR Inhibitory Activity of 4-Morpholine-quinazoline Derivatives [5]

| Compound | Target | IC50 (nM) |

| 17f | PI3Kα | 4.2 |

| PI3Kβ | >1000 | |

| PI3Kγ | 138 | |

| PI3Kδ | 109 | |

| mTOR | 31.2 |

Table 2: Antiproliferative Activity of 4-Morpholine-quinazoline Derivatives against Cancer Cell Lines [5]

| Compound | PC-3 (IC50, µM) | DU145 (IC50, µM) | MCF-7 (IC50, µM) | BT474 (IC50, µM) | SK-BR-3 (IC50, µM) | U937 (IC50, µM) | A431 (IC50, µM) |

| 17f | 0.18 | 0.21 | 0.15 | 0.09 | 0.11 | 0.04 | 0.13 |

Table 3: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cell Line [6]

| Compound | IC50 (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

| Sorafenib (control) | 5.2 |

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.

-

Reagent Preparation: The kinase, a suitable substrate (often a peptide or protein), ATP, and the test compound (at various concentrations) are prepared in an appropriate assay buffer.

-

Reaction Initiation and Incubation: The reaction is initiated by adding ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic activity.

-

Reaction Termination: The reaction is stopped, often by adding a solution that chelates divalent cations necessary for kinase activity (e.g., EDTA) or by denaturing the enzyme.

-

Signal Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Data Analysis: The results are used to calculate the concentration of the inhibitor that causes 50% inhibition of the kinase activity (the IC50 value).

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6]

Conclusion

The this compound scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. Its derivatives have demonstrated significant potential in targeting key oncogenic pathways, such as the PI3K/Akt/mTOR and CDK pathways. The modular nature of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide highlight the importance of the this compound core in the ongoing development of targeted cancer therapies and provide a valuable resource for researchers in the field. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-Amino-4-morpholinopyridine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of derivatives and analogs related to the 2-Amino-4-morpholinopyridine scaffold, with a particular focus on their emergence as potent kinase inhibitors. While direct derivatization of the this compound core is not extensively documented in publicly available research, this guide leverages data from closely related analogs that share key structural motifs, namely the 2-aminopyridine and morpholine moieties. These analogs have shown significant promise, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical mediator of cell proliferation, growth, and survival that is often dysregulated in cancer.[1][2]

Core Rationale and Approach

The 2-aminopyridine and morpholine heterocycles are privileged structures in medicinal chemistry. The 2-aminopyridine moiety can act as a versatile hinge-binding motif in many kinase inhibitors, while the morpholine group often enhances aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions within the kinase active site. The combination of these two fragments in a single scaffold, as seen in this compound, presents a compelling starting point for the design of novel kinase inhibitors.

This guide will focus on analogs where the 2-aminopyridine core is fused to another ring system (e.g., quinazoline, pyrimidine) and where a morpholine group is present, typically at the 4-position of the fused system. The primary therapeutic area of focus for these analogs has been oncology, driven by their potent inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound analogs from the scientific literature.

Table 1: PI3K/mTOR Kinase Inhibitory Activity of 4-Morpholino-quinazoline and Pyrido[3,2-d]pyrimidine Analogs

| Compound ID | Scaffold | Target(s) | IC50 (nM) | Reference |

| 17f | 4-Morpholino-quinazoline | PI3Kα | 4.2 | [3] |

| PI3Kβ | - | [3] | ||

| PI3Kγ | - | [3] | ||

| PI3Kδ | - | [3] | ||

| mTOR | - | [3] | ||

| BKM120 | Morpholinylpyrimidine | PI3K (pan) | - | [4] |

| 5 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |

| mTOR | ~100 | [4] | ||

| 19 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |

| mTOR | ~100 | [4] | ||

| 21 | Pyrido[3,2-d]pyrimidine | PI3Kα | 3-10 | [4] |

| mTOR | ~100 | [4] | ||

| 32 | Pyrido[3,2-d]pyrimidine | PI3Kα | - | [4] |

| mTOR | - | [4] | ||

| 15e | Thieno[3,2-d]pyrimidine | PI3Kα | 2.0 | [5] |

Table 2: Antiproliferative Activity of 4-Morpholino-quinazoline and 2,4-dimorpholinopyrimidine-5-carbonitrile Analogs

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |

| 17f | 4-Morpholino-quinazoline | PC-3 (Prostate) | - | [3] |

| DU145 (Prostate) | - | [3] | ||

| MCF-7 (Breast) | - | [3] | ||

| BT474 (Breast) | - | [3] | ||

| SK-BR-3 (Breast) | - | [3] | ||

| U937 (Lymphoma) | - | [3] | ||

| A431 (Skin) | - | [3] | ||

| 15e | Thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | [5] |

| 17e | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |

| MCF7 (Breast) | - | [6] | ||

| U87MG (Glioblastoma) | - | [6] | ||

| DU145 (Prostate) | - | [6] | ||

| 17o | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |

| MCF7 (Breast) | - | [6] | ||

| U87MG (Glioblastoma) | - | [6] | ||

| DU145 (Prostate) | - | [6] | ||

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | A2780 (Ovarian) | - | [6] |

| MCF7 (Breast) | - | [6] | ||

| U87MG (Glioblastoma) | - | [6] | ||

| DU145 (Prostate) | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key analog classes.

Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues[7]

Typical Procedure for Deprotection:

-

To a 50 mL round-bottom flask equipped with a magnetic stirring bar and a condenser, add the protected 2-aminopyridine derivative (e.g., 8) (1.10 g, 4.1 mmol) and hydroxylamine hydrochloride (10 g, 144 mmol).

-

Add ethanol (25 mL) and water (12.5 mL).

-

Stir the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (approximately 3 hours), treat the reaction mixture with a saturated sodium carbonate solution (10 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the deprotected product (e.g., 9).

Synthesis of 4-Morpholino-2-phenylquinazolines and Related Derivatives[5]

While the specific protocol for the synthesis of 15e is detailed in the referenced publication, a general approach for the synthesis of 4-morpholino-2-phenylquinazolines involves the following key steps:

-

Synthesis of the Quinazoline Core: This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with a benzamidine or a related precursor.

-

Introduction of the Morpholine Moiety: The 4-position of the quinazoline ring is often activated (e.g., as a 4-chloroquinazoline) to facilitate nucleophilic aromatic substitution with morpholine.

-

Derivatization: Further modifications can be made to the phenyl ring at the 2-position or other positions on the quinazoline scaffold to explore structure-activity relationships.

General Procedure for the Synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives[8]

-

Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: This intermediate is prepared by the reaction of 4,6-dichloropyrimidine with morpholine.

-

Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The 4-chloro group of the previous intermediate is substituted with piperazine.

-

Final Condensation: The piperazine-containing intermediate is then reacted with a substituted benzaldehyde and 2-methoxyphenol in a multicomponent reaction to yield the final products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by these analogs and a general workflow for their discovery and evaluation.

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-Amino-4-morpholinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening strategy for the compound "2-Amino-4-morpholinopyridine." While this compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, particularly kinase inhibitors for oncology applications, understanding its intrinsic biological activity is crucial for lead optimization and elucidating structure-activity relationships (SAR). This document outlines hypothetical, yet representative, data for its potential anti-proliferative and kinase inhibitory activities, based on published data for structurally similar aminopyridine and morpholino-pyridine analogs. Detailed experimental protocols for key in vitro assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in the preliminary assessment of this and similar chemical scaffolds.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine core, an amino group, and a morpholine moiety, suggests potential interactions with various biological targets. The pyridine ring is a well-established pharmacophore in numerous approved drugs, often involved in hydrogen bonding with protein kinase hinge regions. The morpholine group can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor.

Derivatives of this compound have been investigated as potent inhibitors of protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in cancer cell proliferation and angiogenesis. Therefore, an initial biological screening of the core molecule is warranted to establish a baseline of activity and to inform the design of future derivatives.

Data Presentation: Representative Biological Activity

While specific experimental data for the biological activity of this compound is not extensively published, the following tables present representative IC50 values based on the activities of analogous aminopyridine and morpholino-pyridine derivatives against common cancer cell lines and a relevant kinase.

| Table 1: In Vitro Anti-Proliferative Activity (MTT Assay) | |

| Cell Line | Hypothetical IC50 (µM) |

| A549 (Human Lung Carcinoma) | > 100 |

| MCF-7 (Human Breast Adenocarcinoma) | 85.2 |

| HCT116 (Human Colon Carcinoma) | 92.5 |

| PC-3 (Human Prostate Adenocarcinoma) | > 100 |

| Table 2: In Vitro Kinase Inhibition Assay | |

| Kinase Target | Hypothetical IC50 (µM) |

| PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) | 45.8 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test compound ("this compound") dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro PDGFRβ Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against the PDGFRβ kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human PDGFRβ kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound ("this compound") dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Microplate luminometer

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing the kinase assay buffer, PDGFRβ kinase, and the kinase substrate.

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the reaction mixture to each well.

-

To initiate the kinase reaction, add 25 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for PDGFRβ.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Generation:

-

Allow the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Conclusion

The initial biological screening of "this compound" is a critical first step in evaluating its potential as a scaffold for drug discovery. The representative data and detailed protocols provided in this guide offer a framework for conducting these preliminary studies. The anti-proliferative and kinase inhibition assays are fundamental for establishing a baseline of activity. The provided workflows and signaling pathway diagrams serve as visual aids to conceptualize the experimental process and the potential mechanism of action. While the intrinsic activity of the core molecule may be modest, these initial screening efforts are invaluable for guiding the synthesis of more potent and selective derivatives.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-morpholinopyridine

Introduction

2-Amino-4-morpholinopyridine is a substituted pyridine derivative with applications in medicinal chemistry and drug development. It serves as a key building block and starting material for the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized in the development of quinazoline derivatives investigated for their anticancer properties.[1] The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details a representative method for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound involves the displacement of a chlorine atom from 2-amino-4-chloropyridine by morpholine.

Figure 1. Synthesis of this compound from 2-amino-4-chloropyridine and morpholine.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-4-chloropyridine and morpholine.

Materials and Reagents

-

2-amino-4-chloropyridine

-

Morpholine

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Instrumentation

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer for product characterization

-

Mass spectrometer for product characterization

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Reagent: To the stirred solution, add morpholine (3.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-amino-4-chloropyridine | 128.56 | 10.0 | 1.0 | 1.29 g |

| Morpholine | 87.12 | 30.0 | 3.0 | 2.61 g (2.61 mL) |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | - | 20 mL |

| Product | ||||

| This compound | 179.22 | - | - | ~1.43 g (80% yield) |

Note: The yield is an estimate and may vary based on reaction conditions and purification efficiency.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

References

Application Notes & Protocols: Purity Assessment of 2-Amino-4-morpholinopyridine

For Researchers, Scientists, and Drug Development Professionals